molecular formula C9H11BrFN B1524760 (4-Bromo-2-fluoro-benzyl)-dimethyl-amine CAS No. 1159976-88-1

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Cat. No. B1524760
M. Wt: 232.09 g/mol
InChI Key: RVBVGSSIQVBEDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” could potentially involve several steps. One possible method could involve the use of 4-Bromobenzylamine and 4-Fluorobenzylamine as starting materials . The exact synthetic pathway would depend on the specific reaction conditions and reagents used .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” consists of a benzene ring substituted with bromine and fluorine atoms at the 4th and 2nd positions respectively. The benzyl group is further substituted with two methyl groups to form a dimethylamine.


Chemical Reactions Analysis

“(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” can participate in various chemical reactions. For instance, it could potentially undergo Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Additionally, it could also participate in free radical reactions .

Scientific Research Applications

Hemoglobin Adduct Formation

Studies have identified that certain aromatic amines form adducts with hemoglobin. This formation of adducts is a process where amines bind to the hemoglobin in the blood, potentially altering its function or structure. For instance, research has shown that hemoglobin adducts of 15 aromatic amines were determined in individuals, showing that these amines have the ability to bind with hemoglobin. Such interactions are crucial as they can give insights into the metabolic activation of these amines and their potential implications on human health, like the association between certain amines and bladder cancer due to smoking (Bryant et al., 1988).

Occupational Health Risks

Quaternary amines like benzalkonium chloride have been noted for their health implications in occupational settings. They are associated with hypersensitivity reactions, including respiratory and cutaneous hypersensitivity syndromes. Cases of occupational asthma due to prolonged exposure to such compounds highlight the potential risks workers might face in environments where these amines are prevalent. The detailed understanding of the mechanisms through which these reactions occur is still under investigation (Bernstein et al., 1994).

Role in Disease Biomarkers

The presence of certain amines in biological fluids like urine has been explored to understand their role in diseases. For instance, the presence of 3,4-dimethoxyphenylethylamine in urine was studied as a potential biomarker for schizophrenia, indicating that certain amines might have specific roles or implications in disease processes and could be used as diagnostic tools or for understanding the pathophysiology of diseases (Takesada et al., 1963).

Monitoring Human Exposure to Mutagens

The monitoring of human exposure to mutagenic heterocyclic amines has been a significant area of study, with methods developed to quantify these amines in human urine. This research is crucial for understanding human exposure to potential carcinogens found in cooked foods and its implications on health. Such studies provide insights into the metabolic pathways and the extent of exposure to these compounds (Stillwell et al., 1999).

Safety And Hazards

The safety and hazards associated with “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” would depend on its specific properties and how it is handled. It’s always important to follow appropriate safety protocols when handling chemical substances .

Future Directions

The future directions for the use of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” could involve its application in various chemical reactions and syntheses. Its potential use in Suzuki–Miyaura cross-coupling reactions suggests it could be useful in the synthesis of various organic compounds .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBVGSSIQVBEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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